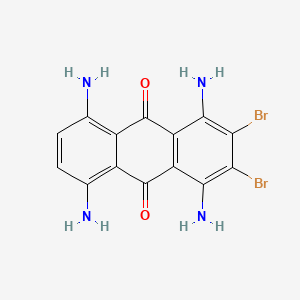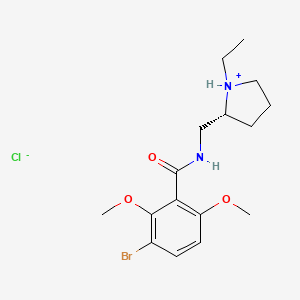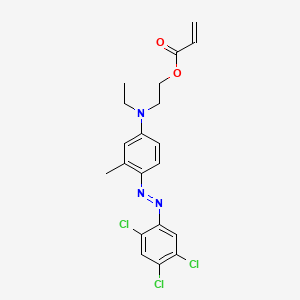
2-(Ethyl(3-methyl-4-((2,4,5-trichlorophenyl)diazo)phenyl)amino)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as diazenyl, anilino, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then reacted with an aniline derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazenyl and ester groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), along with catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Reaction conditions typically involve controlled temperatures ranging from -78°C to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which may exhibit different chemical and physical properties.
Scientific Research Applications
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the ester group may undergo hydrolysis, releasing active intermediates that exert biological effects. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Hydroxy-2-quinolones
Uniqueness
2-[n-Ethyl-3-methyl-4-(2,4,5-trichlorophenyl)diazenylanilino]ethylprop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry.
Properties
CAS No. |
7383-51-9 |
|---|---|
Molecular Formula |
C20H20Cl3N3O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(2,4,5-trichlorophenyl)diazenyl]anilino]ethyl prop-2-enoate |
InChI |
InChI=1S/C20H20Cl3N3O2/c1-4-20(27)28-9-8-26(5-2)14-6-7-18(13(3)10-14)24-25-19-12-16(22)15(21)11-17(19)23/h4,6-7,10-12H,1,5,8-9H2,2-3H3 |
InChI Key |
YIJLNNAGCWRDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C=C)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


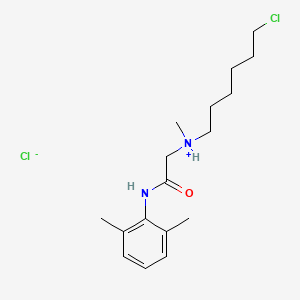
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)


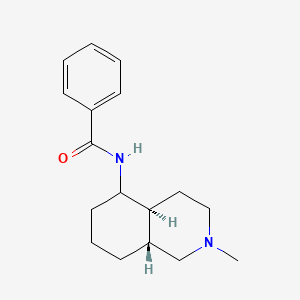
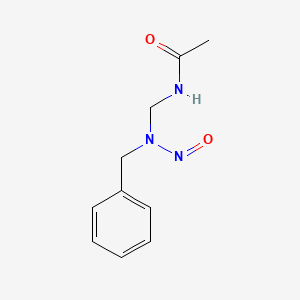
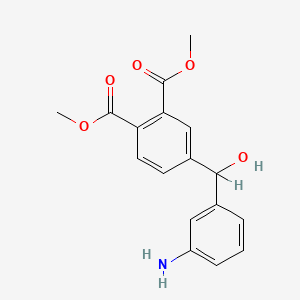

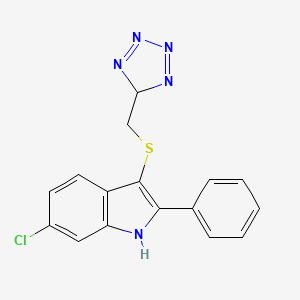
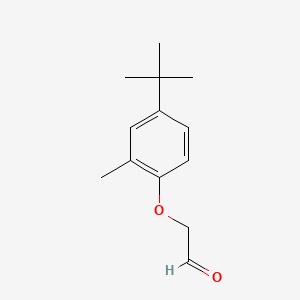
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
